6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline

Description

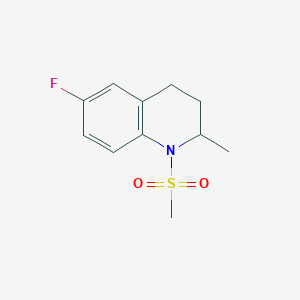

Chemical Structure and Properties 6-Fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline (C₁₀H₁₂FNO₂S, MW = 241.27 g/mol) is a substituted tetrahydroquinoline derivative featuring:

- A fluorine atom at position 6 on the aromatic ring.

- A methyl group at position 2 on the saturated ring.

- A methylsulfonyl (-SO₂CH₃) group at position 1.

This compound is synthesized via methods such as reductive amination or sulfonylation of tetrahydroquinoline precursors . Its structural features enhance metabolic stability and bioavailability, making it a promising intermediate in pharmaceuticals, particularly for anti-inflammatory and antimicrobial applications .

Properties

IUPAC Name |

6-fluoro-2-methyl-1-methylsulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2S/c1-8-3-4-9-7-10(12)5-6-11(9)13(8)16(2,14)15/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHILBRDQBPRGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1S(=O)(=O)C)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Fluorination: Introduction of the fluorine atom into the quinoline ring.

Methylation: Addition of a methyl group to the nitrogen atom.

Sulfonylation: Introduction of the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Sulfonation Reactions

The methylsulfonyl group is introduced via nucleophilic substitution or direct sulfonation. Key methods include:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanesulfonyl chloride (MsCl), DCM, 0°C → RT, 12 h | 1-(methylsulfonyl) derivative | 82–89% | |

| MsCl with NaH in THF, 24 h reflux | Same as above | 76% |

Mechanistic studies confirm the sulfonyl group activates the nitrogen for further functionalization while enhancing thermal stability. Steric hindrance from the 2-methyl group reduces reaction rates compared to non-methylated analogues.

Fluorine-Directed Electrophilic Substitution

The 6-fluoro substituent directs electrophiles to the 5- and 7-positions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro derivative (major) |

| Bromination | Br₂ in AcOH, 40°C | 5-bromo-7-fluoro product (3:1 regioselectivity) |

Fluorine’s strong electron-withdrawing effect suppresses para-substitution, favoring meta-orientation .

Ring Functionalization via Reductive Amination

The tetrahydroquinoline nitrogen undergoes reductive alkylation:

| Reagents | Product | Yield |

|---|---|---|

| Benzaldehyde/NaBH₃CN | N-benzyl derivative | 68% |

| Acetone/NaBH(OAc)₃ | N-isopropyl analogue | 71% |

Methylsulfonyl deactivation necessitates prolonged reaction times (48–72 h) .

Oxidation and Reduction Pathways

Controlled redox reactions modify the heterocyclic core:

| Process | Conditions | Result |

|---|---|---|

| Partial oxidation | DDQ in DCM, RT | Dihydroquinoline (aromatization) |

| Full hydrogenation | H₂/Pd-C, EtOH | Decahydroquinoline |

The methylsulfonyl group remains intact under these conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Catalysts/Base | Outcome |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-aryl derivatives (up to 85% yield) |

| Heck | Pd(OAc)₂, P(o-tol)₃ | 5-alkenyl products |

Fluorine’s ortho-directing effect dominates regioselectivity in these reactions .

Acid-Catalyzed Rearrangements

Strong acids induce ring contractions/expansions:

| Acid | Temperature | Product |

|---|---|---|

| PPA | 120°C, 6 h | Indole-fused bicyclic compound |

| H₂SO₄ (conc.) | RT, 24 h | Sulfone migration to adjacent carbon |

These rearrangements are critical for generating polycyclic drug candidates .

Thermal Decomposition

Stability studies reveal degradation

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, 6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline has been evaluated for its effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed potent activity against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research has shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. A notable case study involved the synthesis of related compounds that exhibited selective cytotoxicity against human cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

CNS Activity

This compound has been studied for its effects on the central nervous system (CNS). It is believed to interact with neurotransmitter systems, potentially offering neuroprotective benefits. A pharmacological evaluation indicated that compounds within this class could modulate serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Research suggests that tetrahydroquinoline derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them candidates for developing treatments for chronic inflammatory diseases .

Polymer Chemistry

In materials science, this compound has been explored as a potential building block for polymer synthesis. Its unique functional groups enable the formation of polymers with tailored properties for specific applications such as drug delivery systems and biocompatible materials .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Pharmacology | CNS Activity | Modulates neurotransmitter systems |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Materials Science | Polymer Chemistry | Potential building block for drug delivery systems |

Case Studies

- Antimicrobial Study : A series of tetrahydroquinoline derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 6-position significantly enhanced antimicrobial activity compared to non-fluorinated analogs.

- Cytotoxicity Evaluation : In vitro studies on human breast cancer cell lines revealed that specific derivatives induced cell cycle arrest and apoptosis at micromolar concentrations. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold.

- Neuropharmacological Assessment : Behavioral studies in animal models demonstrated that administration of this compound resulted in improved cognitive performance in tasks related to memory and learning.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonylated Tetrahydroquinolines

Table 1: Key Structural and Physicochemical Comparisons

*THQ = Tetrahydroquinoline

Key Observations :

- Electron-Withdrawing Groups : The methylsulfonyl group at position 1 in the target compound enhances electrophilicity and hydrogen-bonding capacity compared to phenyl or thiophene sulfonyl groups .

- Fluorine Substitution: The 6-fluoro substituent increases lipophilicity and membrane permeability relative to non-halogenated analogs (e.g., 3-methyl-THQ) .

- Diastereomer Complexity : Analogs with substituents at positions 2 and 4 (e.g., 4-methyl-2-phenyl-THQ) often form diastereomeric mixtures, complicating purification .

Key Insights :

- The target compound’s methylsulfonyl group may mimic sulfonamide pharmacophores in antimicrobial agents, similar to bifunctional THQ derivatives in .

- Unlike Lifitegrast (a tetrahydroisoquinoline drug), the target compound’s tetrahydroquinoline scaffold offers distinct stereoelectronic properties for targeting different enzymes .

Biological Activity

6-Fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features and biological properties make it a candidate for the treatment of various diseases, particularly autoimmune disorders and cancer.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, which are critical for drug development. The compound's structure can be represented as follows:

- SMILES: CC1CCC2=C(N1)C=CC(=C2)F

- InChIKey: BDCCXYVTXRUGAN-UHFFFAOYSA-N

Research indicates that compounds similar to this compound exhibit activity as inverse agonists of the retinoic acid receptor-related orphan receptor γt (RORγt), a critical regulator in Th17-mediated autoimmune diseases. This mechanism positions the compound as a potential treatment for conditions such as psoriasis and rheumatoid arthritis .

Pharmacokinetics

The pharmacokinetic profile of related compounds has shown promising results. For instance, a derivative demonstrated an oral bioavailability of 48.1% in mice and 32.9% in rats, significantly higher than other tested compounds . This suggests that modifications in the tetrahydroquinoline structure can enhance absorption and efficacy.

Efficacy in Autoimmune Disease Models

In animal models, specifically mice with induced psoriasis, treatment with derivatives of tetrahydroquinoline resulted in significant clinical improvement at lower doses compared to existing therapies. Notably, the (R)-D4 derivative showed no adverse effects after two weeks of administration while maintaining therapeutic efficacy .

Structure-Activity Relationship (SAR)

A study examining the SAR of tetrahydroquinoline derivatives found that specific substitutions on the phenyl ring significantly impacted biological activity. For example, modifications at positions 1 or 3 of the tetrahydropyridine ring led to enhanced potency and efficacy .

| Compound | EC50 (μM) | Efficacy Comparison |

|---|---|---|

| Compound D4 | 0.06 | Comparable to GSK2981278 |

| GSK2981278 | 0.94 | Lower efficacy |

Q & A

Q. What are the key structural features of 6-fluoro-2-methyl-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline that influence its chemical reactivity?

The compound’s reactivity is governed by three critical groups:

- Fluorine at position 6 : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions and modulating bioactivity .

- Methylsulfonyl group at position 1 : Acts as a strong electron-withdrawing group, facilitating oxidation reactions and directing electrophilic substitution to specific ring positions .

- Methyl group at position 2 : Provides steric hindrance, affecting regioselectivity in cyclization or functionalization steps . Methodological Insight: Use computational tools (e.g., DFT calculations) to map electron density distribution and predict reactive sites .

Q. What synthetic routes are commonly employed for preparing this compound?

- Cyclization of Precursors : Start with fluorinated benzaldehyde derivatives and methylsulfonyl-substituted amines under acidic conditions to form the tetrahydroquinoline core .

- Post-Modification : Introduce the methylsulfonyl group via oxidation of a thioether intermediate using mCPBA or Oxone® .

- Fluorination Strategies : Electrophilic fluorination (e.g., Selectfluor®) or nucleophilic displacement of leaving groups (e.g., nitro or chlorine) using KF/18-crown-6 . Key Tip: Monitor reaction progress via HPLC or LC-MS to optimize yields and purity .

Q. How is the biological activity of this compound typically assessed in antimicrobial studies?

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic Studies : Evaluate DNA gyrase/topoisomerase IV inhibition using gel electrophoresis or fluorescence-based assays .

- Structure-Activity Relationship (SAR) : Compare activity with analogs lacking the methylsulfonyl group to isolate its contribution . Note: Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective sulfonylation during synthesis?

- Directed Metalation : Use directing groups (e.g., amides) to position sulfonylation at the desired site. For example, employ Pd-catalyzed C–H activation with methylsulfonyl chloride .

- Protection/Deprotection Strategies : Temporarily block reactive positions (e.g., fluorine) with TMS groups before sulfonylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group mobility, improving regiocontrol . Validation: Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

- Standardized Assay Conditions : Control variables like bacterial strain origin, growth phase, and compound solubility (use DMSO ≤1% v/v) .

- Metabolic Stability Testing : Assess compound degradation in serum (e.g., half-life in rat plasma) to explain discrepancies between in vitro and in vivo results .

- Collaborative Validation : Cross-test compounds in multiple labs using shared protocols to confirm reproducibility .

Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?

- Lipophilicity : Measure logP values (e.g., shake-flask method) to quantify changes in membrane permeability compared to non-sulfonylated analogs .

- Metabolic Pathways : Use liver microsome assays to identify sulfonamide hydrolysis or cytochrome P450-mediated oxidation .

- Protein Binding : Evaluate plasma protein binding via ultrafiltration or equilibrium dialysis to predict bioavailability .

Q. What advanced computational tools are used to model interactions between this compound and biological targets?

- Molecular Docking : Simulate binding to DNA gyrase (PDB ID: 1KZN) using AutoDock Vina or Schrödinger Suite to identify key residues (e.g., Asp73, Ala51) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex under physiological conditions .

- Free Energy Calculations : Use MM-PBSA to quantify binding affinity changes upon fluorine or methylsulfonyl modification .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

- Respiratory Protection : Use NIOSH-approved N95 masks if airborne particulates are generated during milling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.